molecular formula C21H22BrN3O B15028779 2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide

2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide

Cat. No.: B15028779
M. Wt: 412.3 g/mol
InChI Key: HOFPHVDBDQERJN-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a bromophenyl group, and a dimethylamino propyl side chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The bromophenyl group is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agents. The final step involves the coupling of the dimethylamino propyl group to the quinoline core, which can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a fluorescent probe for imaging biological systems due to its quinoline core.

    Medicine: Investigated for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. The quinoline core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can bind to specific proteins, inhibiting their activity and leading to downstream effects on cellular processes. The bromophenyl group and dimethylamino propyl side chain contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide
  • 2-(3-fluorophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide
  • 2-(3-methylphenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide

Uniqueness

Compared to similar compounds, 2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can influence the compound’s reactivity, binding affinity, and overall biological activity. These differences make it a valuable compound for specific applications where these unique properties are advantageous.

Properties

Molecular Formula

C21H22BrN3O

Molecular Weight

412.3 g/mol

IUPAC Name

2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide

InChI

InChI=1S/C21H22BrN3O/c1-25(2)12-6-11-23-21(26)18-14-20(15-7-5-8-16(22)13-15)24-19-10-4-3-9-17(18)19/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,23,26)

InChI Key

HOFPHVDBDQERJN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br

Origin of Product

United States

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